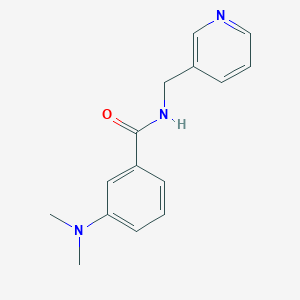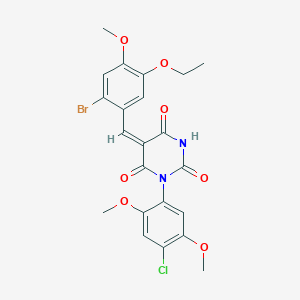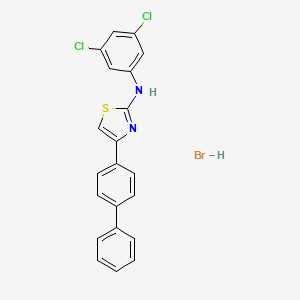![molecular formula C11H10N2O3 B5196304 methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)
methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate, also known as Methyl 2-(2-cyanophenylamino)-3-oxo-3-phenylpropanoate, is a chemical compound that belongs to the class of α-ketoamides. It is widely used in scientific research for its diverse applications in the field of medicinal chemistry, drug discovery, and development.
作用机制
The exact mechanism of action of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, it has been shown to inhibit the replication of several viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
实验室实验的优点和局限性
Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate has several advantages for lab experiments. It is readily available and easy to synthesize. It exhibits a wide range of pharmacological activities, making it a versatile tool for drug discovery and development. However, it also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
未来方向
The future directions for research on methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate are numerous. One possible direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug discovery. Additionally, the synthesis of novel derivatives of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate could lead to the discovery of new pharmacological activities and therapeutic agents.
合成方法
The synthesis of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate involves the reaction of ethyl cyanoacetate with 2-aminobenzonitrile in the presence of sodium ethoxide. The product obtained is then treated with methyl iodide to yield methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate. The overall reaction scheme is shown below:
科学研究应用
Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate 3-[(2-cyanophenyl)amino]-3-oxopropanoate has been extensively used in scientific research for its diverse applications in the field of medicinal chemistry, drug discovery, and development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. It has also been used as a scaffold for the design and synthesis of novel therapeutic agents.
属性
IUPAC Name |
methyl 3-(2-cyanoanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)6-10(14)13-9-5-3-2-4-8(9)7-12/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCBDEJPHFPJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)

![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)

![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)
![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)

![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxybutanamide](/img/structure/B5196320.png)